Cas no 40883-17-8 (H-MET-ILE-OH)

H-MET-ILE-OH is a dipeptide composed of methionine (Met) and isoleucine (Ile) linked via a peptide bond, with a free amino terminus and carboxyl terminus. This compound is commonly utilized in peptide synthesis and biochemical research due to its role in studying protein structure, folding, and enzymatic processes. Its high purity and well-defined structure make it suitable for applications in medicinal chemistry, including drug design and substrate specificity studies. The presence of hydrophobic residues (Met and Ile) allows for investigations into hydrophobic interactions within peptides and proteins. It is typically supplied as a white crystalline powder, soluble in organic solvents, and characterized by HPLC and mass spectrometry for quality assurance.
H-MET-ILE-OH structure
H-MET-ILE-OH structure
Product Name:H-MET-ILE-OH
CAS No:40883-17-8
MF:C11H22N2O3S
MW:262.368981838226
MDL:MFCD00038328
CID:330773
PubChem ID:6451660
Update Time:2025-10-31

H-MET-ILE-OH Chemical and Physical Properties

Names and Identifiers

    • L-Isoleucine,L-methionyl-
    • (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid
    • H-MET-ILE-OH
    • L-MET-L-ILE
    • EINECS 255-129-7
    • L-Methionyl-L-isoleucine
    • Methionyl-Isoleucine
    • N-L-Methionyl-L-isoleucine
    • MFCD00038328
    • Met-Ile
    • Q27144842
    • (2S,3S)-2-((S)-2-Amino-4-(methylthio)butanamido)-3-methylpentanoic acid
    • 67UNF5G723
    • AKOS010420076
    • UNII-67UNF5G723
    • 40883-17-8
    • CHEBI:74704
    • SCHEMBL14941274
    • DTXSID90193859
    • NS00030868
    • MDL: MFCD00038328
    • Inchi: 1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
    • InChI Key: OGGRSJFVXREKOR-CIUDSAMLSA-N
    • SMILES: S(C)CC[C@@H](C(N[C@H](C(=O)O)[C@@H](C)CC)=O)N

Computed Properties

  • Exact Mass: 262.13500
  • Monoisotopic Mass: 262.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (26 g/l) (25 º C),
  • PSA: 117.72000
  • LogP: 1.77350

H-MET-ILE-OH Pricemore >>

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H-MET-ILE-OH Suppliers

Amadis Chemical Company Limited
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(CAS:40883-17-8)H-MET-ILE-OH
Order Number:A1158967
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:50
Price ($):166.0
Email:sales@amadischem.com

H-MET-ILE-OH Related Literature

Additional information on H-MET-ILE-OH

Professional Introduction to Compound with CAS No. 40883-17-8 and Product Name H-MET-ILE-OH

Compound with the CAS number 40883-17-8 and the product name H-MET-ILE-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The chemical formula and structural properties of H-MET-ILE-OH make it a promising candidate for further research, particularly in the context of modulating biological pathways and enhancing therapeutic efficacy.

The molecular composition of H-MET-ILE-OH involves a combination of methionine (MET) and isoleucine (ILE) residues, which are essential amino acids commonly found in proteins. The addition of a hydroxyl group (-OH) at a specific position on the molecule introduces unique reactivity and functional properties. This modification allows for greater flexibility in chemical synthesis and potential interactions with biological targets, making H-MET-ILE-OH a versatile compound for various biochemical applications.

In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activities while avoiding their limitations. H-MET-ILE-OH fits well within this category, as it combines the structural advantages of amino acids with additional functional groups that enhance its pharmacological properties. The hydroxyl group, in particular, serves as a key site for further chemical modifications, enabling the design of more complex and targeted therapeutic agents.

One of the most compelling aspects of H-MET-ILE-OH is its potential role in modulating enzymatic activities and protein-protein interactions. Research has shown that peptidomimetics can effectively interfere with disease-causing pathways by binding to specific enzymes or receptors. For instance, studies have demonstrated that compounds similar to H-MET-ILE-OH can inhibit the activity of proteases involved in inflammation and cancer progression. This capability makes H-MET-ILE-OH a valuable tool for developing novel anti-inflammatory and anticancer therapies.

The synthesis of H-MET-ILE-OH involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the molecule with precision. These methods allow for the introduction of functional groups at specific positions, ensuring that the final product retains its intended biological activity. The synthetic pathways also emphasize scalability, which is crucial for industrial production and clinical application.

Recent advancements in computational chemistry have further enhanced the understanding of H-MET-ILE-OH's interactions with biological targets. Molecular docking simulations and dynamic simulations have been used to predict how H-MET-ILE-OH binds to enzymes and receptors at an atomic level. These studies provide critical insights into the compound's mechanism of action and help in designing more effective derivatives. The integration of computational methods with experimental validation has accelerated the discovery process significantly.

The therapeutic potential of H-MET-ILE-OH extends beyond inflammation and cancer treatment. Emerging research suggests its utility in neurodegenerative diseases, where peptide-based therapies have shown promise. For example, studies indicate that peptidomimetics can cross the blood-brain barrier more effectively than natural peptides, making them ideal candidates for treating conditions like Alzheimer's disease and Parkinson's disease. The hydroxyl group in H-MET-ILE-OH may play a role in enhancing its ability to interact with neural receptors without causing off-target effects.

In conclusion, compound with CAS No. 40883-17-8 and product name H-MET-ILE-OH represents a significant breakthrough in pharmaceutical chemistry. Its unique molecular structure, combined with its potential applications in drug development, makes it a highly valuable compound for further research. As scientific understanding continues to evolve, it is likely that new therapeutic uses for H-MET-ILE-OH will be discovered, further solidifying its importance in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40883-17-8)H-MET-ILE-OH
A1158967
Purity:99%
Quantity:1g
Price ($):166.0
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